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(1S,3S)-3-Trifluoromethyl-cyclohexanol

Cat. No.: B8184937
M. Wt: 168.16 g/mol
InChI Key: WGZGFRDYYXKLRB-WDSKDSINSA-N
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Description

Significance of Organofluorine Chemistry in Advanced Synthetic Methodologies

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has expanded dramatically over the past few decades. rsc.orgnih.gov Fluorine's unique properties—its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—allow for the fine-tuning of molecular properties. researchgate.netthermofisher.com The incorporation of fluorine or fluorine-containing groups like trifluoromethyl can dramatically alter a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. researchgate.netresearchgate.net For instance, replacing a hydrogen atom or a methyl group with a CF₃ group can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability. researchgate.net

The trifluoromethyl group, in particular, is a powerful modulator of electronic properties due to its strong electron-withdrawing nature. researchgate.netnih.gov This has led to its prevalence in a significant portion of commercialized pharmaceuticals and agrochemicals. rsc.orgnih.gov The growing demand for these valuable compounds has spurred the development of sophisticated and novel synthetic methodologies for the selective introduction of CF₃ groups into organic scaffolds. researchgate.netnih.gov These methods range from the use of nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) to electrophilic and radical strategies, enabling chemists to access structurally diverse trifluoromethylated molecules. nih.govnih.govyoutube.com

Importance of Chirality and Stereocontrol in Fluorinated Cyclohexane (B81311) Systems

The biological activity of a chiral molecule is often dictated by its specific three-dimensional arrangement. Consequently, the ability to control stereochemistry during synthesis is paramount in medicinal chemistry and materials science. rsc.orghpst.cz In fluorinated cyclohexane systems, chirality and stereocontrol take on added importance due to the conformational constraints of the cyclohexane ring and the significant steric and electronic influence of fluorine-containing substituents.

Achieving precise stereocontrol in the synthesis of molecules like (1S,3S)-3-Trifluoromethyl-cyclohexanol is a significant synthetic challenge that requires advanced asymmetric strategies. hpst.czorganic-chemistry.org Organocatalysis has emerged as a powerful tool for establishing chirality in these systems. For example, the enantioselective synthesis of β-trifluoromethyl-substituted cyclohexanones, which are direct precursors to trifluoromethylated cyclohexanols, has been achieved with high efficiency using cinchona alkaloid-based primary amine catalysts. rsc.orgnih.gov Such methods allow for the creation of specific stereoisomers, which is crucial for investigating their distinct biological activities and physical properties.

Overview of this compound within Fluorinated Alicyclic Structures

This compound is a chiral fluorinated alicyclic alcohol. Its structure features a cyclohexane ring with two stereocenters at positions 1 and 3. The "S" configuration at both C1 (bearing the hydroxyl group) and C3 (bearing the trifluoromethyl group) defines its absolute stereochemistry. The 1,3-cis relationship between the hydroxyl and trifluoromethyl groups indicates that in the preferred chair conformation, both substituents will be in equatorial positions to maximize stability.

The synthesis of this specific diastereomer relies on stereocontrolled methods. A key strategy involves the asymmetric synthesis of a chiral precursor, (S)-3-trifluoromethyl-cyclohexanone, via an organocatalytic Michael/aldol (B89426) cascade reaction. rsc.orgnih.gov Subsequent stereoselective reduction of the ketone carbonyl group can then yield the desired cyclohexanol (B46403). The approach of the hydride reducing agent (e.g., from sodium borohydride) typically occurs from the less sterically hindered face, leading to the formation of the thermodynamically favored cis-isomer where the newly formed hydroxyl group is also equatorial.

The physical and spectroscopic properties of this compound are determined by its unique structure. Its characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity and stereochemical relationships of the protons and carbons, and Infrared (IR) spectroscopy to identify functional groups like the O-H and C-F bonds. thermofisher.comhpst.cz

Research Findings on Precursor Synthesis

The enantioselective synthesis of the direct precursor, β-CF₃-cyclohexanone, has been successfully demonstrated. The following table summarizes typical results from an organocatalytic cascade reaction used to produce these key intermediates.

CatalystCo-catalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)
Cinchona Alkaloid AmineBenzoic Acid951.3:198
Cinchona Alkaloid AmineAcetic Acid911.2:196
Cinchona Alkaloid AmineTrifluoroacetic Acid61-94
Yield for the corresponding cyclohexenone product due to condensation. Data sourced from an organocatalytic cascade Michael/aldol reaction study. rsc.orgnih.gov

General Properties of 3-Trifluoromethyl-cyclohexanol

While specific data for the (1S,3S) isomer is not widely published in readily accessible databases, the general properties of the parent compound provide a useful reference.

PropertyValue
Molecular FormulaC₇H₁₁F₃O
Molecular Weight168.16 g/mol
Boiling Point~160 °C
Density~1.231 g/cm³

As a fluorinated alicyclic alcohol, this compound represents a valuable chiral building block. researchgate.net Its defined stereochemistry and the presence of the influential trifluoromethyl group make it an attractive scaffold for the development of new pharmaceuticals and functional materials where precise three-dimensional structure is key to performance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11F3O B8184937 (1S,3S)-3-Trifluoromethyl-cyclohexanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S)-3-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZGFRDYYXKLRB-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s,3s 3 Trifluoromethyl Cyclohexanol and Analogues

Stereoselective Approaches to Chiral Trifluoromethylated Alcohols

Achieving stereocontrol is paramount in the synthesis of chiral alcohols. The methodologies employed often focus on introducing the trifluoromethyl group to a prochiral ketone or constructing the ring system in an asymmetric fashion.

Direct introduction of the CF3 group via nucleophilic addition to a carbonyl is one of the most common approaches. The development of effective trifluoromethyl anion equivalents has been crucial to the success of these strategies.

Trimethyl(trifluoromethyl)silane (TMSCF3), widely known as the Ruppert-Prakash reagent, is a cornerstone of nucleophilic trifluoromethylation. sigmaaldrich.com This reagent, in the presence of a fluoride (B91410) initiator (e.g., CsF, TBAF), generates a trifluoromethyl anion equivalent that readily adds to carbonyl compounds like ketones and aldehydes. sigmaaldrich.comnih.gov

The reaction with cyclohexanone (B45756) derivatives is a direct route to trifluoromethylated cyclohexanols. For instance, the 1,2-addition of TMSCF3 to a substituted cyclohexanone, followed by desilylation, yields the corresponding tertiary alcohol. nih.gov The stereochemical outcome of this addition can often be influenced by the existing stereocenters on the cyclohexanone ring, leading to diastereoselective synthesis. The reaction typically proceeds by nucleophilic attack on the carbonyl carbon, forming a trifluoromethylated silyl (B83357) ether intermediate, which is then hydrolyzed to the alcohol. arkat-usa.orgsemanticscholar.org This method has been successfully applied to the synthesis of various trifluoromethylated alcohols, including those on complex polycyclic frameworks. arkat-usa.orgmdpi.com The choice of fluoride source and solvent can be critical for reaction efficiency. nih.govorganic-chemistry.org

Table 1: Examples of Ruppert-Prakash Reagent in Trifluoromethylation

Substrate Catalyst/Initiator Product Type Yield Reference
4-Phenylcyclohexanone TBAF Trifluoromethyl alcohol/silyl ether Quantitative nih.gov
trans-Chalcone CsF trans-α-Trifluoromethyl allylic alcohol >90% organic-chemistry.org
β-Keto-benzyl-O-oximes CsF β-Trifluoromethyl-β-hydroxy-benzyl-O-oximes 81-95% mdpi.com

While diastereoselective additions using the Ruppert-Prakash reagent are effective, achieving enantioselectivity often requires catalytic systems. Transition metal catalysts and organocatalysts have been developed to facilitate the enantioselective addition of a CF3 group to carbonyls. For example, a zinc-/quinine-mediated enantioselective Aldol-type reaction of trifluorodiazoethane (CF3CHN2) with various aldehydes has been shown to produce chiral β-trifluoromethylated alcohols with high enantioselectivity. nih.gov Another approach involves the nickel-catalyzed Hiyama cross-coupling, which can be used for the asymmetric synthesis of α-trifluoromethyl alcohols and ethers. nih.gov These catalytic methods represent a significant advance, allowing for the creation of specific enantiomers from achiral or racemic starting materials.

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules, avoiding the use of metals. greyhoundchrom.com In the context of trifluoromethylated cyclohexyl derivatives, organocatalysts can be used to build the chiral ring system itself.

A notable example is the enantioselective Michael/aldol (B89426) cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones. rsc.orgnih.gov This reaction, catalyzed by cinchona alkaloid-based primary amines, constructs various β-CF3-cyclohexanones in high yields and with excellent enantioselectivity (92–99% ee). rsc.orgnih.gov The resulting cyclohexanone is a key precursor that can be stereoselectively reduced to the desired (1S,3S)-3-Trifluoromethyl-cyclohexanol. Another strategy involves the vinylogous aldol reaction of cyclohexenones with trifluoromethyl ketones, catalyzed by chiral diamine-sulfonamides, to produce trifluoromethylated tertiary alcohols. researchgate.net These organocatalytic methods provide direct access to highly functionalized and enantioenriched cyclohexanone rings bearing a trifluoromethyl group.

Table 2: Organocatalytic Synthesis of CF3-Cyclohexanone Precursors

Reaction Type Catalyst Key Reactants Product Enantiomeric Excess (ee) Reference
Michael/aldol cascade Cinchona alkaloid primary amine 4,4,4-Trifluoroacetoacetates, α,β-Unsaturated enones β-CF3-cyclohexanones 92-99% rsc.orgnih.gov

A classic strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary directs the stereochemical outcome of a reaction and is subsequently removed. wikipedia.org While direct examples for the synthesis of this compound are specific, the principles are broadly applicable.

Common auxiliaries like Evans oxazolidinones or camphorsultam can be attached to a precursor molecule to direct alkylation or aldol reactions in a highly diastereoselective manner. wikipedia.orgscielo.org.mx For instance, a substrate could be modified with a chiral auxiliary like trans-2-phenyl-1-cyclohexanol (B1200244) to influence a key bond-forming step that establishes one of the stereocenters. wikipedia.org After the desired stereochemistry is set, the auxiliary is cleaved to reveal the chiral product. This method offers predictable and high levels of stereocontrol, making it a reliable, albeit often lengthy, approach. sigmaaldrich.com

Nucleophilic Trifluoromethylation Strategies

Construction of the Chiral Cyclohexanol (B46403) Ring System

Instead of adding the trifluoromethyl group to a pre-existing ring, an alternative approach involves constructing the chiral cyclohexanol ring with the trifluoromethyl group already incorporated in one of the building blocks. Cyclocondensation reactions are particularly useful for this purpose.

For example, the TiCl4-mediated formal [3+3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one can produce trifluoromethyl-substituted aromatic compounds, and under different conditions (using Me3SiOTf as a mediator), trifluoromethylated cyclohexenones can be formed. nih.gov These cyclohexenones are versatile intermediates for the synthesis of the target cyclohexanol. Additionally, cascade reactions, such as the inter–intramolecular double Michael strategy, can be employed to build highly functionalized cyclohexanones with excellent diastereoselectivity from simple starting materials. beilstein-journals.org Once the chiral trifluoromethylated cyclohexanone or cyclohexenone ring is constructed, standard stereoselective reduction methods can be applied to obtain the final this compound.

Methods for Stereoselective Ring Formation

The construction of the cyclohexane (B81311) ring with defined stereocenters is a critical step in the synthesis of this compound. Organocatalysis has emerged as a powerful tool for the enantioselective formation of cyclic systems.

One notable method is the organocatalytic cascade Michael/aldol reaction. This approach utilizes cinchona alkaloid-based primary amines as catalysts to facilitate the reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones. chemicalbook.com This cascade reaction constructs the β-trifluoromethyl-cyclohexanone skeleton with high yields and excellent enantioselectivity (92–99% ee). chemicalbook.com The reaction proceeds through a Michael addition followed by an intramolecular aldol cyclization, creating two new stereocenters with high diastereoselectivity. The choice of catalyst and reaction conditions can influence the stereochemical outcome, providing a pathway to enantiomerically enriched cyclohexanone precursors.

Another strategy involves the diastereoselective synthesis of highly functionalized cyclohexanones through a cascade inter–intramolecular double Michael addition. This method has been reported for the reaction of curcumins with arylidenemalonates, yielding highly substituted cyclohexanones with complete diastereoselectivity in many cases. While not directly applied to trifluoromethylated compounds in the cited literature, the principle of a cascade Michael reaction to form a substituted cyclohexane ring is a relevant strategy for stereoselective ring formation.

Strategies for Incorporating the Trifluoromethyl Group into Cyclohexane Scaffolds

The introduction of the trifluoromethyl (CF3) group into a cyclohexane ring is a key transformation. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely used nucleophilic trifluoromethylating agent.

The nucleophilic addition of TMSCF3 to a carbonyl group is a common and effective method for introducing the CF3 group. For instance, the synthesis of trifluoromethylated monoterpene amino alcohols has been achieved through the nucleophilic addition of the Ruppert-Prakash reagent to β-keto-benzyl-O-oximes. nih.gov This reaction proceeds with high chemo- and stereoselectivity, with the trifluoromethylation occurring exclusively at the C=O bond. nih.gov This strategy can be applied to cyclohexanone precursors to generate tertiary trifluoromethylated alcohols.

For the synthesis of compounds with the trifluoromethyl group at a non-carbonyl carbon, the trifluoromethyl group must be introduced at an earlier stage. As mentioned previously, the use of starting materials already containing the trifluoromethyl group, such as 4,4,4-trifluoroacetoacetates in a cascade Michael/aldol reaction, is an effective strategy for incorporating the trifluoromethyl group into the cyclohexane scaffold from the outset. chemicalbook.com

Multi-Step Synthetic Pathways to Access Specific Stereoisomers of Trifluoromethyl-cyclohexanol

Accessing a specific stereoisomer like this compound typically requires a multi-step synthetic sequence that combines stereoselective ring formation and functional group manipulations. A plausible synthetic route can be designed based on the principles of enantioselective synthesis of a key intermediate followed by a diastereoselective reduction.

A general, non-stereospecific synthesis of 3-(trifluoromethyl)cyclohexanol (B1333497) has been reported, starting from 3-trifluoromethylphenol. syrris.jp The process involves a two-step reaction: hydrogenation of the phenol (B47542) using a platinum black catalyst, followed by hydrolysis. syrris.jp However, to achieve the desired (1S,3S) stereochemistry, a more controlled approach is necessary.

A hypothetical, yet chemically sound, multi-step pathway to this compound is outlined below:

Enantioselective Synthesis of (S)-3-Trifluoromethylcyclohexanone: An organocatalytic Michael/aldol cascade reaction between an appropriate α,β-unsaturated ketone and a trifluoromethylated Michael donor, catalyzed by a suitable chiral amine, could yield the (S)-enantiomer of 3-trifluoromethylcyclohexanone with high enantiomeric excess. chemicalbook.com

Diastereoselective Reduction of the Ketone: The subsequent reduction of the ketone in (S)-3-trifluoromethylcyclohexanone is a critical step for establishing the stereochemistry at the C1 position. The choice of reducing agent is crucial for achieving high diastereoselectivity. The use of bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), is known to favor the formation of the thermodynamically less stable axial alcohol from substituted cyclohexanones due to steric hindrance. wikipedia.orgnih.gov In the case of (S)-3-trifluoromethylcyclohexanone, the trifluoromethyl group is likely to occupy an equatorial position in the chair conformation. A hydride attack from the less hindered equatorial face would lead to the formation of the axial alcohol, which in this case would be the cis isomer, this compound. In contrast, smaller reducing agents like sodium borohydride (B1222165) may lead to a mixture of diastereomers. vu.nl

The following table summarizes the expected outcomes of the reduction step:

Reducing AgentExpected Major Product StereochemistryRationale
L-Selectride cis-(1S,3S)Bulky reagent attacks from the less hindered equatorial face, leading to the axial alcohol. wikipedia.orgnih.gov
Sodium Borohydride Mixture of cis and transSmaller reagent can attack from both axial and equatorial faces, leading to lower diastereoselectivity. vu.nl

Should the diastereoselective reduction not provide sufficient purity, enzymatic kinetic resolution of the resulting mixture of cyclohexanol diastereomers could be employed. researchgate.net Certain lipases can selectively acylate one enantiomer, allowing for the separation of the desired stereoisomer. researchgate.net

Stereochemical Analysis and Conformational Studies of 1s,3s 3 Trifluoromethyl Cyclohexanol

Spectroscopic Characterization for Stereochemical Elucidation

The unambiguous determination of the stereochemistry of (1S,3S)-3-Trifluoromethyl-cyclohexanol relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the configuration and preferred conformation of substituted cyclohexanes in solution. By analyzing both ¹H and ¹³C NMR spectra, one can deduce the axial or equatorial orientation of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups.

For the (1S,3S) configuration, the compound exists as an equilibrium between two chair conformations: one with the hydroxyl and trifluoromethyl groups in diequatorial positions and the other with both groups in diaxial positions.

¹H NMR Spectroscopy: The chemical shift (δ) and the coupling constants (J-values) of the protons on the cyclohexane (B81311) ring are highly dependent on their axial or equatorial environment.

Chemical Shifts: Axial protons are typically shielded by the C-C single bonds of the ring and resonate at a higher field (lower ppm) compared to their equatorial counterparts. The proton attached to the carbon bearing the hydroxyl group (C1-H) is a key indicator. In the diequatorial conformer, this proton is axial and would appear at a relatively low chemical shift. In the diaxial conformer, this proton is equatorial and would appear at a higher chemical shift.

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between adjacent protons depends on the dihedral angle between them. Large coupling constants (³J_ax,ax ≈ 8-13 Hz) are observed between two axial protons (180° dihedral angle), while smaller couplings are seen between axial-equatorial (³J_ax,eq ≈ 2-5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2-5 Hz) protons. Analysis of the splitting pattern of the C1-H and C3-H protons can therefore confirm their axial or equatorial orientation and, by extension, the orientation of the substituents.

¹³C NMR Spectroscopy: The chemical shift of the carbon atoms in the cyclohexane ring is also affected by the orientation of the substituents. The introduction of a trifluoromethyl group causes significant shifts, particularly at the carbon it is attached to (α-carbon) and the carbons in the γ-position. researchgate.net A γ-gauche effect typically causes an upfield shift (shielding) for a carbon atom when a substituent three bonds away is in a gauche arrangement, which is characteristic of an axial substituent. Therefore, in the diaxial conformer, C3 would exert a shielding effect on C1 and C5.

Interactive Data Table: Expected ¹H NMR Parameters for Conformations of this compound

ConformerC1-H OrientationExpected C1-H δExpected C1-H CouplingC3-H Orientation
DiequatorialAxialLower ppm (~3.5-3.8)Large (ax-ax) couplingsAxial
DiaxialEquatorialHigher ppm (~4.0-4.3)Small (eq-ax, eq-eq) couplingsEquatorial

Note: The actual chemical shift values can vary depending on the solvent and temperature.

While NMR is the primary tool, other advanced techniques can provide complementary or definitive structural information.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive evidence of its solid-state structure, including the absolute configuration and the preferred conformation. It would directly reveal the axial or equatorial positions of the substituents and the precise bond lengths and angles of the cyclohexane ring.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for the (1S,3S) enantiomer, the absolute configuration can be determined without the need for crystallization.

Mass Spectrometry (MS): While not a primary tool for stereochemical determination, high-resolution mass spectrometry is crucial for confirming the molecular formula of the compound. Fragmentation patterns can sometimes offer clues about the structure, although they are generally insufficient to distinguish between stereoisomers.

Conformational Analysis of Trifluoromethylated Cyclohexanes

The conformational equilibrium of a substituted cyclohexane is dictated by the energetic penalties associated with placing substituents in axial positions.

Like unsubstituted cyclohexane, this compound undergoes rapid ring inversion between its two chair conformations at room temperature. libretexts.org The energy barrier for this process in cyclohexane is approximately 10-11 kcal/mol. libretexts.orgresearchgate.net

The equilibrium between the two conformers (diequatorial and diaxial) is determined by the difference in their Gibbs free energy. The conformational preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. chemistrysteps.com

Interactive Data Table: A-Values for Relevant Substituents

SubstituentA-Value (kcal/mol)
-OH~0.9-1.0
-CF₃~2.4-2.7 researchgate.netresearchgate.net

Given the significantly large A-value of the trifluoromethyl group, there is a strong preference for it to occupy the equatorial position to avoid severe steric strain. The hydroxyl group also prefers the equatorial position. Therefore, the conformational equilibrium for this compound will overwhelmingly favor the diequatorial conformer.

The trifluoromethyl group influences the cyclohexane ring conformation through a combination of steric and electronic effects.

Steric Effects: The CF₃ group is sterically demanding, significantly bulkier than a methyl group (A-value ≈ 1.7 kcal/mol). masterorganicchemistry.com When placed in an axial position, it experiences significant steric repulsion with the two other axial hydrogens at the C1 and C5 positions (1,3-diaxial interactions). This steric strain is the primary reason for the large A-value and the strong preference for the equatorial position. utdallas.edumdpi.com

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov This strong inductive effect can influence the bond lengths and electron distribution within the cyclohexane ring. While the steric effects are generally dominant in determining the conformation of simple cyclohexanes, these electronic effects can play a role in reactivity and intermolecular interactions. nih.govrsc.org

1,3-Diaxial Interactions: These are destabilizing steric interactions that occur between an axial substituent and the axial hydrogens (or other substituents) on the same face of the cyclohexane ring, located two carbons away. chemistrysteps.comnumberanalytics.comucla.edu In the diaxial conformer of this compound, the axial -CF₃ group would have severe 1,3-diaxial interactions with the axial hydrogen at C5, and the axial -OH group would interact with the axial hydrogen at C5. These repulsive interactions make the diaxial conformation significantly higher in energy than the diequatorial conformer, where such interactions are absent. youtube.com

Gauche Effects: The term "gauche effect" describes the tendency of certain molecules to adopt a gauche conformation (dihedral angle of ~60°) rather than the sterically expected anti conformation (180°). wikipedia.org This is often observed in systems with electronegative atoms, like 1,2-difluoroethane, and is attributed to stabilizing hyperconjugative or electrostatic interactions. wikipedia.orgru.nl In the context of this compound, gauche interactions exist between the substituents and the ring carbons. For example, in the diequatorial conformer, the C-CF₃ bond is gauche to the C1-C2 and C1-C6 bonds of the ring. While the classic destabilizing steric gauche interactions (similar to those in butane) are present, the electronic nature of the C-F bonds might introduce more complex, potentially stabilizing, gauche effects that influence the fine details of the ring's geometry. researchgate.net

Computational Chemistry in Stereochemical and Conformational Studies

Computational chemistry has emerged as an indispensable tool for the in-depth stereochemical and conformational analysis of cyclic molecules, including substituted cyclohexanols like this compound. These theoretical methods provide a powerful complement to experimental techniques, offering detailed insights into the geometric and electronic properties of molecules that can be challenging to probe directly. By modeling the intricate interplay of steric and electronic effects, computational approaches can elucidate the preferred three-dimensional arrangements of atoms, the energy differences between various conformers, and the pathways for their interconversion. This section delves into the application of key computational techniques—Molecular Mechanics (MM), Quantum Mechanics (QM), and Density Functional Theory (DFT)—to unravel the complex conformational landscape and stereochemical behavior of this compound.

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane ring and the axial or equatorial positioning of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups. Molecular Mechanics (MM) and Quantum Mechanical (QM) calculations are pivotal in mapping this landscape by determining the relative energies of different conformers and the energy barriers to their interconversion.

In the (1S,3S) stereoisomer, the substituents are on the same side of the ring (cis). This leads to two principal chair conformations: one with both the -OH and -CF3 groups in equatorial positions (diequatorial) and, after a ring flip, another with both groups in axial positions (diaxial). MM methods, which employ classical mechanics principles and parameterized force fields, can rapidly calculate the steric energies of these conformations. The diaxial conformation is significantly destabilized by 1,3-diaxial interactions, where the axial substituents experience steric repulsion with the axial hydrogen atoms at the C2, C4, and C6 positions.

SubstituentA-value (kcal/mol)
-OH0.9 - 1.0
-CH31.7
-CF32.1 - 2.5

This table presents typical A-values for relevant substituents. The A-value for the trifluoromethyl group is notably larger than that for a methyl group, indicating a strong preference for the equatorial position.

Based on these values, the diequatorial conformer of this compound is expected to be substantially more stable than the diaxial conformer. Computational methods can precisely quantify this energy difference. For instance, QM calculations would reveal a significant energy penalty for the diaxial form, arising from the sum of the steric clashes of both axial groups. Beyond the stable chair forms, these calculations can also map the entire potential energy surface, identifying higher-energy intermediates like twist-boat and boat conformations that are part of the ring-flip pathway.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or larger, can provide highly reliable data on molecular geometries, vibrational frequencies, and electronic properties.

DFT geometry optimizations can predict key structural parameters for each conformer with high precision. For the more stable diequatorial conformer of this compound, DFT would likely show a slight flattening of the cyclohexane ring in the vicinity of the bulky trifluoromethyl group to alleviate steric strain. In contrast, for the high-energy diaxial conformer, significant structural distortions, such as elongated C-C bonds and widened C-C-C angles within the ring, would be expected to accommodate the severe 1,3-diaxial interactions.

ParameterTypical Axial CF3 GroupTypical Equatorial CF3 Group
C-CF3 Bond Length (Å)~1.54~1.52
C-C-C Angle (°) adjacent to CF3>111°~111°

This table presents typical geometric parameters for axial and equatorial trifluoromethyl groups on a cyclohexane ring as predicted by DFT calculations. The axial group often leads to a longer bond and greater distortion of the ring angles.

Furthermore, DFT provides profound insights into the electronic structure. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This significantly influences the electron distribution within the molecule. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. For this compound, the MEP map would show a region of high positive potential (electron deficiency) around the CF3 group and the hydrogen of the hydroxyl group, while the oxygen and fluorine atoms would be regions of high negative potential (electron richness). This electronic information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational chemistry, particularly DFT, is a powerful tool for predicting the stereochemical outcome of chemical reactions. The synthesis of this compound would likely involve the reduction of a prochiral ketone, such as 3-trifluoromethylcyclohexanone. The stereoselectivity of such a reduction, which determines the ratio of the (1S,3S) and (1R,3S) diastereomers, can be rationalized and predicted by calculating the energies of the transition states leading to each product.

The reduction of a cyclohexanone (B45756) derivative can proceed via either axial or equatorial attack of the hydride reagent on the carbonyl carbon. The relative energies of the transition states for these two pathways determine the diastereomeric ratio of the resulting alcohol products. For 3-trifluoromethylcyclohexanone, the trifluoromethyl group at the 3-position will influence the accessibility of the two faces of the carbonyl group.

Computational models of the reaction, incorporating the ketone, the reducing agent (e.g., NaBH4), and often solvent molecules, can be constructed. By performing a transition state search using DFT, the structures and energies of the transition states for both axial and equatorial attack can be located. The transition state leading to the thermodynamically more stable product is not always the one that is lower in energy. Kinetic control is determined by the lowest activation energy barrier.

For the formation of this compound, the hydroxyl group ends up in the equatorial position. This would result from an axial attack of the hydride on the ketone. The competing reaction, equatorial attack, would lead to the (1R,3S) diastereomer with an axial hydroxyl group. DFT calculations would likely show that the transition state for axial attack is lower in energy, thus predicting the (1S,3S) isomer as the major product. This preference is often explained by models such as the Felkin-Anh model, which can be validated and refined by high-level computational analysis of the transition state geometries and energies. These calculations can quantify the expected diastereomeric excess, providing valuable guidance for synthetic planning.

Chemical Reactivity and Derivatization of 1s,3s 3 Trifluoromethyl Cyclohexanol

Functional Group Transformations at the Hydroxyl Moiety

The secondary hydroxyl group in (1S,3S)-3-trifluoromethyl-cyclohexanol is a primary site for chemical modification. Standard alcohol transformations can be employed to introduce a variety of other functional groups, thereby altering the molecule's physical and chemical properties. These transformations are fundamental for preparing derivatives for further synthetic elaboration.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. Acid-catalyzed Fischer esterification, which involves reacting the alcohol with a carboxylic acid, is a common method. organic-chemistry.org The reaction equilibrium can be shifted towards the product by removing water or using an excess of one reactant. organic-chemistry.org Alternatively, using more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) provides a more direct route to the corresponding esters. These ester derivatives are valuable intermediates in their own right and can serve as protecting groups or precursors for other functionalities.

Etherification: Formation of an ether linkage is another key transformation. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form a more nucleophilic alkoxide followed by reaction with an alkyl halide, is a classic approach. youtube.com The choice of base is crucial to ensure efficient deprotonation without causing side reactions. youtube.com The resulting ethers exhibit different solubility profiles and are generally more chemically stable than the parent alcohol.

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 3-(trifluoromethyl)cyclohexanone (B1303466). A variety of oxidizing agents can be employed, ranging from chromium-based reagents to more environmentally benign alternatives like sodium hypochlorite (B82951) (bleach) in the presence of a catalyst. youtube.com The resulting ketone is a key intermediate for a host of further transformations, including the introduction of nucleophiles at the carbonyl carbon.

TransformationReagents & ConditionsProduct TypeSignificance
EsterificationCarboxylic acid, H+ catalyst (e.g., H2SO4)EsterProtection of OH, intermediate for further synthesis
EsterificationAcid chloride/anhydride, PyridineEsterHigh-yield conversion under mild conditions
Etherification1. Strong base (e.g., NaH); 2. Alkyl halide (R-X)EtherIncreased chemical stability, altered solubility
OxidationNaOCl, Acetic AcidKetoneIntermediate for nucleophilic additions

Reactions Modifying the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bond. rsc.org Consequently, transformations that directly modify the CF3 group are challenging and often require harsh conditions or specialized reagents. rsc.org

The electron-withdrawing nature of the CF3 group significantly influences the reactivity of the adjacent C-H bonds, but direct functionalization of the CF3 group itself is not a common synthetic strategy. Most synthetic approaches focus on introducing the CF3 group using specific reagents rather than modifying it post-synthesis. wikipedia.orgmdpi.com However, recent advances in C-F bond activation are opening new possibilities. rsc.org Methodologies involving single-electron transfer (SET) through photoredox catalysis have been shown to activate C-F bonds in certain contexts, potentially leading to defluorination or defluoroalkylation reactions. rsc.org While not yet widely applied to saturated systems like trifluoromethyl-cyclohexanol, these emerging techniques represent a future avenue for derivatization.

The primary challenge remains the selective activation of one C-F bond in the presence of two others and the other functional groups in the molecule. For this compound, any reaction targeting the CF3 group would need to be compatible with the hydroxyl group, or the hydroxyl group would need to be appropriately protected.

Remote Functionalization and C-H Activation in Cyclohexanol (B46403) Systems

Remote functionalization and C-H activation are powerful strategies for modifying molecular scaffolds at positions that are not easily accessible through classical functional group manipulations. researchgate.net In the context of this compound, these reactions could enable the introduction of new functional groups at various positions on the cyclohexane (B81311) ring.

C-H activation reactions often rely on directing groups to achieve regioselectivity. youtube.combeilstein-journals.org The hydroxyl group of the cyclohexanol can be derivatized to act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond. youtube.com For instance, by converting the alcohol to an appropriate ether or ester, it might be possible to direct functionalization to the C2 or C6 positions.

The trifluoromethyl group, while not a classical directing group, exerts a strong electronic influence that can affect the reactivity of C-H bonds throughout the ring. The development of transition-metal-catalyzed C-H activation methods that are tolerant of various functional groups could provide pathways to selectively functionalize the cyclohexane backbone. beilstein-journals.org These reactions represent a frontier in synthetic chemistry, offering the potential to build molecular complexity rapidly from a simple starting material. researchgate.net

StrategyConceptPotential Outcome on Cyclohexanol RingChallenge
Directed C-H ActivationUse of the hydroxyl group (or a derivative) to direct a catalyst. youtube.comFunctionalization at positions proximal to the directing group (e.g., C2, C6).Finding a suitable directing group and catalyst system.
Non-Directed C-H ActivationExploiting inherent electronic or steric differences in C-H bonds.Functionalization at the most reactive C-H bond.Achieving high regioselectivity.
Remote FunctionalizationFunctionalization at a position distant from the initial reactive site, often via radical translocation. researchgate.netIntroduction of functionality at C4 or C5.Controlling the site of functionalization.

Regio- and Stereoselective Derivatization Strategies for Complex Products

This compound is an attractive starting material for the synthesis of complex molecules due to its pre-defined stereochemistry. The existing stereocenters can be used to influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled synthesis.

For example, the oxidation of the alcohol to 3-(trifluoromethyl)cyclohexanone erases one stereocenter but provides a prochiral ketone. The subsequent nucleophilic addition to the carbonyl group can be highly stereoselective, with the bulky trifluoromethyl group at the 3-position directing the incoming nucleophile to one face of the ring. This allows for the diastereoselective synthesis of substituted cyclohexanols with new stereocenters.

Furthermore, the hydroxyl group can be used to direct epoxidation of a double bond introduced elsewhere in the ring, or to participate in annulation reactions to build fused ring systems. nsf.gov One-pot reactions involving annulation can be employed to construct complex polycyclic scaffolds from relatively simple precursors. nih.gov The combination of the trifluoromethyl group's steric and electronic influence with the directing capabilities of the hydroxyl group provides a powerful toolset for the regio- and stereoselective synthesis of complex, fluorinated natural product analogues and other high-value compounds. nih.gov

Role As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis of Organofluorine Compounds

No specific examples were found in the searched literature detailing the use of (1S,3S)-3-Trifluoromethyl-cyclohexanol as a chiral auxiliary or starting material for the asymmetric synthesis of other organofluorine compounds. General methodologies for the synthesis of chiral organofluorine compounds often rely on asymmetric fluorination, reduction of trifluoromethyl ketones, or the use of other established chiral auxiliaries. However, the role of this specific alcohol in such transformations has not been documented.

Precursor for Diverse Synthetic Intermediates

There is a lack of published research on the utilization of this compound as a precursor for the synthesis of more complex molecular structures.

Synthesis of Fluorinated Heterocyclic Systems

The synthesis of fluorinated heterocycles is a robust field of research, given their prevalence in pharmaceuticals and agrochemicals. Typically, trifluoromethylated building blocks such as trifluoromethylated pyruvates, acrylates, or other ketones are employed in cyclization reactions. However, no studies were identified that describe the conversion of this compound into any class of fluorinated heterocyclic systems.

Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics)

The design of peptidomimetics often involves the incorporation of constrained cyclic scaffolds to mimic peptide secondary structures. While fluorinated amino acids and other fluorinated cyclic structures are utilized to enhance metabolic stability and binding affinity, there is no available data on the incorporation of the this compound scaffold into peptidomimetic architectures.

Development and Evaluation as Chiral Ligands or Organocatalysts

Chiral alcohols are frequently used as precursors for the synthesis of chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. The stereochemistry of the alcohol can direct the outcome of asymmetric transformations. A search for chiral ligands or organocatalysts derived from this compound yielded no results. The development and evaluation of this specific compound for such applications have not been reported in the accessible scientific literature.

Computational Chemistry and Mechanistic Investigations for 1s,3s 3 Trifluoromethyl Cyclohexanol

Quantum Chemical Studies of Reaction Mechanisms in Stereoselective Formations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate details of reaction mechanisms leading to the stereoselective formation of chiral molecules like (1S,3S)-3-Trifluoromethyl-cyclohexanol. researchgate.net These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction energetics, thereby providing insights into the origins of stereoselectivity.

Transition State Analysis for Diastereoselectivity Control

The diastereoselective synthesis of this compound, often achieved through the reduction of a prochiral precursor such as 3-trifluoromethyl-cyclohexanone, is a key area where transition state analysis is invaluable. The formation of the two diastereomeric products, (1S,3S) and (1S,3R), proceeds through distinct transition states. The relative energies of these transition states determine the diastereomeric ratio of the final products.

Computational modeling can be employed to locate and characterize the transition state structures for both the axial and equatorial attack of a hydride reagent on the carbonyl group of 3-trifluoromethyl-cyclohexanone. The analysis of these structures reveals the non-covalent interactions that stabilize or destabilize each transition state, thereby dictating the preferred reaction pathway. Factors such as steric hindrance from the trifluoromethyl group and the cyclohexyl ring, as well as electronic effects, play a crucial role.

Table 1: Illustrative Calculated Relative Energies for Transition States in the Reduction of 3-Trifluoromethyl-cyclohexanone

Transition StatePathwayRelative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
TS-AxialLeads to (1S,3R)-3-Trifluoromethyl-cyclohexanol (equatorial OH)0.0Lower steric hindrance for incoming nucleophile
TS-EquatorialLeads to this compound (axial OH)+1.5Increased steric repulsion between the incoming nucleophile and axial hydrogens

Note: The data in this table is illustrative and represents a hypothetical outcome of a DFT study. Actual values would be dependent on the level of theory, basis set, and solvent model used.

In Silico Modeling of Molecular Interactions and Dynamics

In silico modeling techniques, such as molecular dynamics (MD) simulations and conformational analysis, provide a dynamic perspective on the behavior of this compound and its interactions with its environment. These methods are crucial for understanding its physical properties and its binding affinity to biological targets or chiral catalysts.

Conformational analysis of the cyclohexanol (B46403) ring, influenced by the bulky and electronegative trifluoromethyl group, can be systematically performed using computational methods. nih.gov These studies help in identifying the most stable chair conformations and the energetic barriers for ring inversion. The preference for the trifluoromethyl group to occupy an equatorial position to minimize 1,3-diaxial interactions is a key aspect that can be quantified through these calculations.

Molecular dynamics simulations can be used to study the behavior of this compound in different solvents, providing insights into solvation effects and the formation of intermolecular hydrogen bonds. Furthermore, docking studies and MD simulations can model the interaction of this molecule with enzyme active sites or chiral selectors, helping to rationalize experimentally observed enantioselectivity in biocatalytic resolutions or chromatographic separations.

Prediction of Reaction Outcomes and Selectivity through Computational Methods

The predictive power of computational chemistry is a significant asset in the design of stereoselective syntheses. By modeling the interactions between a substrate, such as 3-trifluoromethyl-cyclohexanone, and a chiral catalyst, it is possible to predict the major stereoisomer that will be formed. chemrxiv.org

For instance, in a chiral catalyst-controlled reduction, computational models can be built for the catalyst-substrate complexes leading to the different stereoisomeric products. By calculating the energies of these complexes and the corresponding transition states, a theoretical prediction of the enantiomeric or diastereomeric excess can be made. This approach allows for the virtual screening of different catalysts and reaction conditions to identify the optimal setup for the synthesis of this compound before extensive experimental work is undertaken.

Electronic Structure Analysis of the Trifluoromethyl Group's Influence on Chemical Properties and Reactivity

The trifluoromethyl group exerts a profound influence on the electronic structure of the cyclohexanol ring, which in turn affects its chemical properties and reactivity. mdpi.com The strong electron-withdrawing nature of the CF3 group, a consequence of the high electronegativity of fluorine atoms, is a dominant factor. mdpi.com

Electronic structure analysis using methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution within the molecule. This analysis typically reveals a significant polarization of the C-F bonds and a net withdrawal of electron density from the cyclohexyl ring. This inductive effect can influence the acidity of the hydroxyl proton and the reactivity of the molecule in subsequent reactions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and can be used to predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the hydroxyl group and regions of positive potential around the hydrogen atoms, particularly the hydroxyl hydrogen.

Table 2: Illustrative Calculated Electronic Properties of this compound

PropertyCalculated ValueImplication
Dipole Moment~2.5 DIncreased polarity compared to cyclohexanol
NBO Charge on C-3+0.45 eSignificant electron withdrawal by the CF3 group
HOMO Energy-7.2 eVLowered energy due to inductive effect, indicating higher ionization potential
LUMO Energy+1.5 eVLowered energy, suggesting increased susceptibility to nucleophilic attack at adjacent positions

Note: The data in this table is illustrative and represents a hypothetical outcome of a DFT study. Actual values would be dependent on the level of theory and basis set used.

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